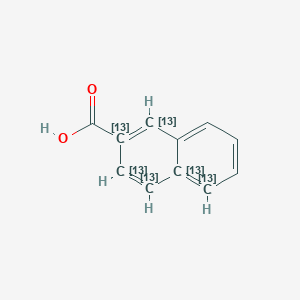

naphthalene-2-carboxylic acid

Description

Historical Development of Research on Naphthalene (B1677914) Carboxylic Acids

The study of naphthalene and its derivatives dates back to the early 19th century, with naphthalene itself being discovered from the distillation of coal tar in the early 1820s. solubilityofthings.comwikipedia.org The determination of naphthalene's chemical formula by Michael Faraday in 1826 laid the groundwork for future investigations into its derivatives. wikipedia.org Research into naphthalenecarboxylic acids, including naphthalene-2-carboxylic acid, became a pivotal part of the burgeoning field of organic chemistry, particularly in the study of aromatic compounds. solubilityofthings.com

Early synthetic methods for producing naphthalenecarboxylic acids often involved the corresponding halogen derivatives of naphthalene. google.com For instance, 2-naphthoic acid was synthesized by the cyanidation of 2-bromonaphthalene (B93597) or through a Grignard reaction involving carbon dioxide. google.com These early methods, while foundational, often suffered from low yields and harsh reaction conditions. google.com Over the years, research has focused on developing more efficient and sustainable synthetic routes.

Significance and Research Trajectory of this compound in Organic Chemistry

This compound and its derivatives are of great importance in organic synthesis, serving as versatile intermediates for a wide array of products. solubilityofthings.comgoogle.com The carboxylic acid functional group allows for a variety of chemical transformations, including esterification and amidation, which are fundamental reactions in the creation of more complex molecules. solubilityofthings.com

The research trajectory of this compound has evolved from fundamental studies of its synthesis and reactivity to its application as a building block in the creation of functional materials and bioactive molecules. smolecule.com Its derivatives have found use in the synthesis of dyes, photosensitive resins, and polymers. google.comgoogle.com The development of advanced catalytic systems, such as those involving palladium and nickel, has enabled more efficient carboxylation reactions to produce this compound and its esters. wikipedia.orgresearchgate.net

Scope and Research Focus of the Compound in Contemporary Academic Disciplines

The utility of this compound extends beyond traditional organic synthesis into several modern scientific fields. Its unique photophysical properties, including its fluorescence spectra, have been a subject of study. chemicalbook.comresearchgate.net

Medicinal Chemistry: Naphthalene derivatives have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.com Specifically, derivatives of this compound have been investigated for their potential as therapeutic agents. For example, they have been used as a template for designing antagonists for the P2Y14 receptor, a target for inflammatory and endocrine diseases. nih.gov Furthermore, some derivatives have been explored as potential inhibitors of enzymes like lactate (B86563) dehydrogenase for antiparasitic drug development. frontiersin.org

Materials Science: In materials science, this compound and its dicarboxylic acid counterparts are crucial components in the synthesis of metal-organic frameworks (MOFs). sigmaaldrich.comnih.gov These porous materials have potential applications in gas storage, separation, and catalysis. sigmaaldrich.comrsc.org The rigid structure of the naphthalene unit contributes to the formation of stable and well-defined framework structures. nih.gov Additionally, derivatives of this compound are used as monomers in the production of high-performance polymers and liquid crystalline polyesters. sigmaaldrich.comscientific.netnih.gov

Polymer Chemistry: The vinyl derivative of this compound methyl ester serves as a monomer for creating polymers with distinct properties. smolecule.com The resulting polymers can have applications in coatings and other advanced materials. smolecule.com

Below is an interactive data table summarizing some key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Other Names | 2-Naphthoic acid, β-Naphthoic acid |

| CAS Number | 93-09-4 |

| Chemical Formula | C₁₁H₈O₂ |

| Molar Mass | 172.18 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 185.5 °C |

| Solubility | Partially soluble in water; Soluble in ethanol (B145695), ether, chloroform |

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYKYZJUGYBDK-HFDCNPDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Naphthalene 2 Carboxylic Acid and Its Precursors

Regioselective Synthesis of Naphthalene-2-Carboxylic Acid

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of specific naphthalene (B1677914) derivatives like the 2-carboxylic acid isomer.

Carboxylation, the introduction of a carboxylic acid group (-COOH), is the most direct method for synthesizing this compound. Modern techniques have moved beyond traditional, often harsh methods to more sophisticated and selective approaches.

One promising area is electrochemical carboxylation . This method uses electricity to drive the reaction of a naphthalene derivative with carbon dioxide (CO₂). For instance, the electrochemical carboxylation of naphthalene can be controlled to produce different products. While early methods focused on dearomative dicarboxylation, recent research has shown that using electron-deficient naphthalene derivatives can lead to other valuable products, demonstrating the tunability of electrochemical approaches. researchgate.net

Another advanced method involves enzymatic carboxylation . The enzyme naphthalene carboxylase, found in certain bacteria, catalyzes the direct carboxylation of naphthalene to 2-naphthoate. nih.gov The proposed mechanism involves the activation of the naphthalene ring through a 1,3-dipolar cycloaddition with a cofactor, followed by carboxylation. nih.govnih.gov This biological approach offers high selectivity under mild conditions.

Nickel-catalyzed carboxylation of aryl chlorides, including 1-chloronaphthalene (B1664548), has also been established as a viable route. wikipedia.org This method employs a nickel catalyst to facilitate the reaction with CO₂, providing a pathway from halogenated naphthalenes to naphthoic acids.

The table below summarizes these modern carboxylation techniques.

Table 1: Comparison of Modern Carboxylation Methods for Naphthalene Derivatives

| Method | Substrate Example | Reagent/Catalyst | Key Features |

|---|---|---|---|

| Electrochemical Carboxylation | Electron-deficient naphthalenes | Redox mediator, CO₂ | Tunable reactivity based on substrate and conditions. researchgate.net |

| Enzymatic Carboxylation | Naphthalene | Naphthalene carboxylase, CO₂ | High regioselectivity for the 2-position; mild, biological conditions. nih.govnih.gov |

| Nickel-Catalyzed Carboxylation | 1-Chloronaphthalene | Nickel catalyst, CO₂ | Allows for the conversion of readily available aryl halides. wikipedia.org |

Direct C-H bond functionalization is a step-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.net In the context of naphthalene, directing groups are often employed to guide the reaction to a specific position on the ring.

Directing group-assisted C-H activation has become a powerful tool. A directing group, temporarily attached to the naphthalene core, binds to a metal catalyst and positions it to react at a specific C-H bond. For example, a picolinamide (B142947) directing group can be used to achieve C8-cyanation of naphthalene derivatives. researchgate.net While this example targets the C8 position, the principle can be adapted with different directing groups and catalysts to target other positions.

Ruthenium-catalyzed reactions have been reported for the meta-C-H alkylation of aromatic carboxylic acids. dntb.gov.ua This methodology could potentially be applied to 1-naphthoic acid, directing functionalization to the C5 position, illustrating a pathway for further derivatization. dntb.gov.ua Similarly, palladium-catalyzed oxidative carbonylation offers a direct route to introduce a carbonyl group into the aromatic ring, which can then be converted to a carboxylic acid. researchgate.net

Table 2: Examples of Catalytic Direct Functionalization on Naphthalene

| Catalyst System | Directing Group | Position Targeted | Reaction Type |

|---|---|---|---|

| Copper(II) trifluoroacetate | Picolinamide | C8 | Cyanation researchgate.net |

| Ruthenium(II) | Carboxylate | C5 (on 1-naphthoic acid) | Alkylation dntb.gov.ua |

| Palladium(II) acetate (B1210297) | (none specified) | (various) | Oxidative Carbonylation researchgate.netdntb.gov.ua |

Synthesis via Naphthalene Ring Formation and Functionalization

An alternative to functionalizing a pre-existing naphthalene ring is to construct the ring itself with the desired functionality already in place or easily accessible.

Various cyclization reactions can form the bicyclic naphthalene core. Electrophilic cyclization of arene-containing propargylic alcohols provides a mild and regioselective method to prepare a wide variety of substituted naphthalenes. nih.gov By choosing the appropriate starting materials, functional groups can be installed on the ring during the cyclization process. For example, the cyclization of 1-aryl-3-alkyn-2-ones can produce 3-iodo-2-naphthols, where the iodo and hydroxyl groups can be further manipulated to install a carboxylic acid at the 2-position. nih.gov

Another powerful strategy involves the reaction of o-(1-alkynyl)arenecarboxaldehydes with electrophiles and nucleophiles to generate highly substituted naphthalenes. nih.gov These methods offer a modular approach where the final substitution pattern is determined by the choice of the starting alkyne and the trapping nucleophile.

In multi-step syntheses, especially those involving the construction of complex molecules, protecting groups are essential to mask reactive functional groups. Orthogonal protecting group strategy is a sophisticated approach where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. bham.ac.ukneliti.comthieme-connect.de

This strategy is critical when building a naphthalene skeleton that requires sequential functionalization. For instance, a synthetic precursor to this compound might contain two different hydroxyl groups that need to be manipulated independently. One could be protected as a silyl (B83357) ether (cleaved by fluoride (B91410) ions), while the other is protected as a benzyl (B1604629) ether (cleaved by hydrogenolysis). This allows for the selective deprotection and reaction at one site while the other remains protected. bham.ac.ukresearchgate.net The choice of protecting groups must be carefully planned to ensure stability during intermediate steps and selective removal when needed. neliti.comspringernature.com

Table 3: Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Amine | Acidic media (e.g., TFA) | Fmoc, Benzyl |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Basic media (e.g., piperidine) thieme-connect.de | Boc, Benzyl |

| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |

| Silyl ethers (e.g., TBDMS) | Alcohol | Fluoride ions (e.g., TBAF) | Benzyl, Boc, Fmoc |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.commdpi.com These principles are increasingly being applied to the synthesis of important chemical intermediates.

A key principle is atom economy , which maximizes the incorporation of all materials used in the process into the final product. A patented method for synthesizing 1-naphthoic acid exemplifies this by using naphthalene and carbon dioxide, a renewable C1 feedstock, as the sole reactants. google.com This direct carboxylation achieves 100% atom utilization and avoids the use of heavy metal catalysts and large quantities of oxidants common in traditional routes, such as the oxidation of 1-methylnaphthalene. google.com Applying this logic to the 2-isomer presents a significant green chemistry goal.

Other green approaches focus on replacing hazardous solvents and reagents, improving energy efficiency, and using catalytic rather than stoichiometric reagents. wjpmr.com For example, using water as a solvent or employing microwave irradiation to accelerate reactions can significantly reduce the environmental impact of a synthesis. mdpi.com The shift from heavy metal catalysts like cobalt and manganese, often used in oxidation reactions google.comgoogleapis.com, to more benign or recyclable catalytic systems is another important trend.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Method (e.g., Oxidation) | Green Method (e.g., Direct Carboxylation) |

|---|---|---|

| Starting Material | 2-Methylnaphthalene (B46627) | Naphthalene, Carbon Dioxide google.com |

| Reagents | Heavy metal oxidants (e.g., KMnO₄, Co/Mn salts) google.comgoogleapis.com | Lewis acid catalyst google.com |

| Atom Economy | Low (byproducts from oxidant) | High (theoretically 100%) |

| Environmental Impact | Use of toxic heavy metals, harsh conditions. | Utilizes greenhouse gas (CO₂), avoids heavy metals. |

Solvent-Free and Aqueous Medium Synthesis

The use of volatile organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, the development of solvent-free and aqueous-based synthetic methods has gained considerable traction.

Aqueous Medium Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions in aqueous media. For instance, the synthesis of substituted naphthalene-2-carboxylic acids, such as 4-hydroxy-dimethoxythis compound, has been successfully achieved in a mixture of ethanol (B145695) and aqueous potassium hydroxide (B78521) solution under microwave irradiation. nih.govacs.org This method offers rapid reaction times and high yields.

The key parameters for a representative microwave-assisted saponification to yield a this compound derivative are summarized in the table below.

Table 1: Microwave-Assisted Synthesis of 4-Hydroxy-dimethoxythis compound Derivatives

| Parameter | Value |

|---|---|

| Reactants | Ethyl 4-acetoxy-dimethoxy-2-naphthoate, 3M KOH (aq), 95% Ethanol |

| Microwave Power | 300 W |

| Temperature | 80 °C |

| Reaction Time | 15 min |

| Work-up | Neutralization with 10% HCl, extraction with ethyl acetate |

Solvent-Free Synthesis:

Solvent-free synthesis, often facilitated by mechanochemistry or microwave irradiation, represents a significant advancement in green chemistry. While direct solvent-free synthesis of this compound is an area of ongoing research, related transformations highlight its potential. For example, the mechanochemical synthesis of naphthalene-2,3-dicarboxylic acid diethyl ester has been demonstrated, showcasing the feasibility of using ball milling to induce reactions in the solid state, thereby eliminating the need for solvents. researchgate.net

Microwave-assisted solvent-free synthesis is another promising avenue. The Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds, a common carbon-carbon bond-forming reaction, has been efficiently carried out under solvent-free microwave conditions, achieving excellent yields in very short reaction times. oatext.com The application of such a methodology to the synthesis of this compound precursors is a logical and environmentally benign extension.

Atom-Economical and Waste-Minimizing Methodologies

Atom economy and waste minimization are central tenets of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product and reducing the generation of byproducts and waste streams.

Liquid-Phase Oxidation of 2-Methylnaphthalene:

A notable waste-minimizing approach for the synthesis of this compound involves the liquid-phase oxidation of 2-methylnaphthalene. google.com This method is advantageous over traditional routes that start from refined naphthalene, as 2-methylnaphthalene is a lower-cost starting material and the process generates significantly less tar-like byproducts. google.com The reaction is typically carried out in the presence of a catalyst system, such as a transition metal carboxylate and a co-catalyst like zirconium acetate or cerium acetate. google.com This process not only reduces environmental pollution but also simplifies product purification. google.com

Catalytic Carboxylation with Carbon Dioxide:

The direct carboxylation of naphthalene using carbon dioxide (CO2) as a C1 source is a highly atom-economical route to this compound. nih.govacs.org This approach utilizes a greenhouse gas as a raw material, contributing to carbon capture and utilization strategies. Electrochemical carboxylation has been explored for this purpose, where an electric current is used to drive the reaction between naphthalene and CO2. nih.govacs.orgresearchgate.net While early studies on the electrochemical carboxylation of naphthalene primarily yielded dearomatized dicarboxylated products, recent research has focused on achieving selective monocarboxylation. nih.gov

Furthermore, enzymatic carboxylation presents a green and highly selective alternative. The enzyme naphthalene carboxylase, found in sulfate-reducing bacteria, can catalyze the direct carboxylation of naphthalene to 2-naphthoic acid. researchgate.netnih.govasm.orgnih.govnih.govasm.org This biocatalytic approach operates under mild conditions and demonstrates remarkable specificity, offering a sustainable pathway for the synthesis of this compound.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis. mdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives is an emerging area with significant potential.

The feasibility of using this compound in continuous flow systems has been demonstrated. For instance, a flow process has been developed for the synthesis of ketones from 2-naphthoic acid and organosodium reagents, achieving good yields. acs.org This indicates that this compound is stable and reactive under flow conditions, opening the door for its integration into more complex continuous synthetic routes.

Table 2: Continuous Flow Synthesis of a Ketone from 2-Naphthoic Acid

| Parameter | Value |

|---|---|

| Reactants | 2-Naphthoic acid, Alkyl sodium reagent |

| Solvent | n-Hexane |

| Temperature | Room Temperature |

| Yield | 67% |

Moreover, the continuous flow synthesis of precursors to this compound has been reported. A full continuous flow process for the synthesis of 2-methyl-1,4-naphthoquinone from 2-methylnaphthalene has been developed. patsnap.com This process utilizes an integrated continuous flow reactor to perform emulsification and oxidation steps in a rapid, safe, and efficient manner, suitable for large-scale production. patsnap.com Such a process could potentially be adapted and extended to produce this compound through subsequent oxidation of the methyl group. The development of a direct, continuous flow synthesis of this compound remains a key objective for achieving a truly modern and sustainable manufacturing process for this important chemical.

Chemical Reactivity and Mechanistic Studies of Naphthalene 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The naphthalene ring system is generally more reactive towards electrophiles than benzene.

The carboxyl group (-COOH) is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. wikipedia.orgchemistrytalk.orgyoutube.com This means it reduces the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the meta position relative to itself. wikipedia.orgchemistrytalk.org However, in the case of naphthalene, the directing effects are more complex due to the fused ring system. The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7).

The carboxyl group at the 2-position deactivates the ring to which it is attached. As a result, electrophilic attack will preferentially occur on the other ring, primarily at the 5- and 8-positions, which are the α-positions of the unsubstituted ring.

The regioselectivity of electrophilic aromatic substitution on naphthalene-2-carboxylic acid is a balance between the electronic effects of the carboxyl group and the inherent reactivity of the naphthalene core. The substitution at the 5- and 8-positions is favored because the carbocation intermediates formed during the reaction are more stabilized by resonance. Computational methods like the RegioSQM method can be used to predict the regioselectivity of such reactions by identifying the most nucleophilic centers. rsc.org Zeolites can also be employed as catalysts to enhance para-regioselectivity in certain electrophilic aromatic substitution reactions. cardiff.ac.ukresearchgate.net

Nucleophilic Reactions Involving the Carboxyl Functionality

The carboxyl group of this compound is susceptible to nucleophilic attack, leading to a variety of derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the ester by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Amidation: Amides can be prepared from this compound by reaction with amines. Direct amidation requires high temperatures to drive off water. A common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). libretexts.org The resulting naphthalene-2-carbonyl chloride then readily reacts with an amine to form the corresponding amide. Alternatively, amidation can be achieved by reacting the naphthalenecarboxylic acid halide with ammonium (B1175870) acetate (B1210297) in a solvent with an ether bond. google.com

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as carboxylic acids are generally resistant to reduction. idc-online.comchemistrysteps.comchemguide.co.uklibretexts.org The reaction proceeds in two stages, first forming an aldehyde intermediate which is then further reduced to the alcohol. chemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) are not effective for this reduction. chemistrysteps.com Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids to primary alcohols. idc-online.com

Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org For simple aromatic carboxylic acids like this compound, this reaction is difficult and requires high temperatures. However, decarboxylation can be facilitated by the presence of certain catalysts or functional groups. For instance, catalytic decarboxylation has been achieved using metal oxide catalysts like Ag₂O at elevated temperatures. doe.gov The mechanism of thermal decarboxylation can involve a cyclic elimination process, particularly if there is a double-bonded functional group on the α-carbon. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While this compound itself is not typically used directly in these reactions, its derivatives, such as halides or triflates, are common substrates.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method. wikipedia.orgorganic-chemistry.orglibretexts.org For example, a bromo-naphthalene derivative can be coupled with a boronic acid to form a C-C bond. nih.govnih.govresearchgate.net The general mechanism involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction is another important palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene. nih.gov Derivatives of this compound can participate in Heck-type reactions to introduce new substituents onto the naphthalene core. nih.gov

Photochemical and Electrochemical Reactivity of this compound

The naphthalene core is a well-known chromophore, making this compound susceptible to photochemical transformations. The excited-state properties of 2-naphthoic acid have been studied, including its reversible excited-state protonation dynamics in solution, which is a fundamental aspect of its photochemistry. acs.org Naphthalene acrylic acids, close derivatives of 2-naphthoic acid, undergo photochemical [2+2] cycloadditions, demonstrating the ability of the naphthalene moiety to participate in cycloaddition reactions upon UV irradiation. rsc.org

Furthermore, carboxylic acids can undergo photochemical decarboxylation through a single electron transfer (SET) mechanism. In the presence of a photosensitizer and an electron acceptor, the carboxylate can be oxidized, leading to the formation of a carboxy radical that readily loses CO₂ to generate an aryl radical. sioc.ac.cn This 2-naphthyl radical can then be trapped or engage in further reactions.

Electrochemical methods offer an alternative pathway for activating this compound. The electrochemical carboxylation of naphthalene derivatives has been investigated, where the naphthalene ring is reduced to form a radical anion or dianion, which then reacts with CO₂. acs.orgnih.gov While this typically adds a carboxyl group, the reverse process—decarboxylation—can also be envisioned under oxidative electrochemical conditions. Metal-catalyzed polymerization of 2,6-naphthalenedicarboxylic acid on surfaces proceeds via decarboxylation, highlighting the lability of the carboxyl group under certain redox conditions. nih.gov

Radical Reactions and Their Applications in Functionalization

The generation of radicals from carboxylic acids via decarboxylation is a well-established transformation that has seen a resurgence with the advent of photoredox catalysis. sioc.ac.cn this compound can serve as a precursor to the 2-naphthyl radical.

This decarboxylative radical generation can be initiated by:

Photoredox Catalysis : A photoexcited catalyst oxidizes the carboxylate, which then fragments to release CO₂ and the 2-naphthyl radical. This radical can then participate in a variety of bond-forming reactions. sioc.ac.cnrsc.org

Thermal Methods : While more forceful, thermal decarboxylation can be promoted by specific reagents.

Once formed, the 2-naphthyl radical can undergo several types of reactions:

Hydrogen Atom Abstraction : Leading to the formation of naphthalene.

Addition to π-Systems : Reaction with alkenes or alkynes to form new C-C bonds.

Cross-Coupling Reactions : Dual catalytic systems combining photoredox and transition metal catalysis allow for the coupling of these radicals with other partners. sioc.ac.cn

These radical-based methods provide a powerful means to functionalize the naphthalene core, starting from the readily available carboxylic acid and proceeding through a pathway complementary to traditional ionic reactions. epa.govnih.gov

Design, Synthesis, and Applications of Naphthalene 2 Carboxylic Acid Derivatives and Analogues

Esters and Amides of Naphthalene-2-Carboxylic Acid in Advanced Organic Synthesis

Esters and amides derived from this compound are pivotal intermediates and final products in numerous synthetic strategies. The esterification and amidation of this compound provide a pathway to a vast range of functionalized molecules with applications in pharmaceuticals and materials science.

Synthesis and Applications of Esters:

This compound esters are synthesized through various methods, including Fischer esterification with alcohols in the presence of an acid catalyst. These esters have been incorporated into more complex molecules, such as poly(ester amide)s. For instance, two series of naphthalene-containing poly(ester amide)s were prepared from the condensation of 2,7-dihydroxynaphthalene (B41206) with nitrobenzoyl chlorides, followed by reduction and polyamidation. researchgate.net These polymers exhibited excellent solubility in polar aprotic solvents and could be cast into transparent, flexible, and tough films. researchgate.net

Synthesis and Applications of Amides:

The synthesis of amides from this compound is a cornerstone for developing biologically active compounds. A notable example involves the synthesis of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides. nih.gov These compounds were designed as multidrug resistance (MDR) reversal agents in cancer therapy. nih.gov The synthesis was achieved by condensing 6-methoxythis compound with specific amines in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) in dimethylformamide (DMF). nih.gov Several of these synthesized amides demonstrated potent activity in reversing adriamycin resistance in murine lymphocytic leukemia cell lines, with some exhibiting better activity than the standard agent, Verapamil. nih.gov

Hydroxynaphthalenecarboxylic acid amides are another important class of compounds used in the synthesis of organic dyes, as well as medical and agricultural chemicals. google.com These are typically derived from hydroxynaphthalenecarboxylic acids like 2-hydroxy-6-naphthoic acid and 2-hydroxy-3-naphthoic acid. google.com A common production method involves the amidation of an acid halide of the hydroxynaphthalenecarboxylic acid. google.com

Interactive Data Table: Naphthalene-2-Carboxamide Derivatives as MDR Reversal Agents nih.gov

| Compound | Substituent | % Enhancement in Adriamycin Activity (40 µg/ml) | Reversal Potency (40 µg/ml) |

|---|---|---|---|

| 2 | -CH3 | 90.67 | 1.90 |

| 3 | -C2H5 | 88.54 | 1.88 |

| 5 | -CH(CH3)2 | 85.42 | 1.85 |

Halogenated this compound Derivatives

Halogenation of the naphthalene (B1677914) ring can significantly influence the electronic properties and biological activity of this compound derivatives. The introduction of halogen atoms can enhance antimicrobial efficacy and alter the reactivity of the molecule. ijpsjournal.com

Chlorination and bromination of naphthalene can occur without a catalyst to produce 1-chloronaphthalene (B1664548) and 1-bromonaphthalene, respectively. ijpsjournal.com The presence of hydroxyl and chloro groups at the 3-position of the naphthyl ring has been shown to significantly boost the antimicrobial efficacy of certain derivatives. ijpsjournal.com

While direct halogenation of this compound itself is less commonly detailed in readily available literature, the synthesis of halogenated precursors is a standard organic transformation. For instance, halogenated naphthalenes can be carboxylated to yield the corresponding halogenated naphthalene-2-carboxylic acids.

Heterocyclic Compounds Incorporating the this compound Moiety

The this compound framework can be integrated into various heterocyclic structures, leading to compounds with interesting pharmacological and material properties.

For example, derivatives of 5,6-dimethoxythis compound have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria, showing inhibition zones ranging from 10 to 24 mm. ijpsjournal.com

In another instance, a concise, transition-metal-free, four-step synthetic pathway was developed to create tetracyclic heterosteroidal compounds, specifically 14-aza-12-oxasteroids, starting from 2-naphthol (B1666908) analogues. mdpi.com This synthesis involved the formation of an amide bond as part of the heterocyclic ring system. mdpi.com

Furthermore, the synthesis of naphthofurans coupled with quinoline (B57606) and azetidine (B1206935) nuclei has been reported to yield compounds with significant antimicrobial activities. rasayanjournal.co.in These examples highlight the utility of the naphthalene scaffold in constructing complex heterocyclic systems.

Poly- and Oligo-substituted this compound Analogues

The properties and applications of this compound can be fine-tuned by introducing multiple substituents onto the naphthalene ring.

Synthesis of Polysubstituted Analogues:

The synthesis of polysubstituted naphthalenes can be a complex challenge due to regioselectivity issues in electrophilic aromatic substitution. nih.gov However, various strategies have been developed to achieve specific substitution patterns. For instance, 2,6-naphthalenedicarboxylic acid (2,6-NDA) is a valuable monomer for producing high-performance polyesters. researchgate.net Its synthesis can be approached through the oxidation of 2,6-dialkylnaphthalenes. researchgate.net

Another approach involves the synthesis of functionalized naphthalene derivatives that serve as starting materials for more complex structures. For example, functionalized naphthalenes have been prepared as precursors for chlorinated benzoquinolines and polybenzoquinolines. researchgate.net

Applications of Substituted Analogues:

Substituted this compound analogues have been investigated for their potential as retinoic acid receptor (RAR) subtype-specific ligands. nih.gov Certain 6'-substituted this compound analogs were found to be potent transcriptional activators of the RAR-gamma receptor while showing no activation of the RAR-alpha receptor, demonstrating the potential for receptor subtype selectivity. nih.gov

Interactive Data Table: Examples of Substituted Naphthalene Carboxylic Acids

| Compound Name | CAS Number | Key Feature/Application |

|---|---|---|

| 6-methyl-2-naphthoic acid | 5774-08-3 | Methyl-substituted analogue |

| 6-(Hydroxymethyl)this compound | 5859-95-0 | Hydroxymethyl-substituted analogue |

| 2,7-Naphthalenedicarboxylic acid | 2089-89-6 | Dicarboxylic acid isomer |

Advanced Spectroscopic and Analytical Investigations of Naphthalene 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. In the case of naphthalene-2-carboxylic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a comprehensive structural characterization mdpi.com. The acidic proton of the carboxylic group is notably deshielded due to anisotropy and electronegativity libretexts.orglibretexts.org.

Multidimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the naphthalene (B1677914) ring system.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, revealing correlations between adjacent protons on the aromatic rings sdsu.edu. A COSY spectrum of this compound would show cross-peaks between neighboring protons on the naphthalene scaffold, aiding in the assignment of the seven distinct aromatic proton signals. DQF-COSY, a variant, can provide cleaner spectra, especially when sharp singlets are present sdsu.edu.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are separated by a single bond columbia.edu. It is a highly sensitive technique used to determine which protons are directly attached to which carbons youtube.com. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks columbia.edu. For this compound, this would definitively link each aromatic proton to its corresponding carbon atom.

These techniques collectively allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the molecular structure of this compound.

Table 1: Application of 2D NMR Techniques for this compound

| NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H | Shows J-coupling between adjacent protons on the naphthalene rings, confirming their relative positions. |

| HSQC | ¹H-¹³C (one bond) | Correlates each aromatic proton directly to the carbon atom it is attached to. |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity, linking protons to adjacent and quaternary carbons, and confirming the position of the carboxylic acid group. |

Solid-state NMR (SS-NMR) spectroscopy is an indispensable technique for studying polymorphism—the ability of a compound to exist in more than one crystal form—as it provides high-resolution structural information directly from solid samples nih.gov. Polymorphs can exhibit different physicochemical properties, and SS-NMR can detect subtle differences in molecular conformation, packing, and intermolecular interactions researchgate.net.

By using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), SS-NMR can distinguish between different polymorphic forms of a substance. nih.gov Each polymorph will typically yield a unique ¹³C spectrum due to the distinct chemical environment of the carbon atoms in different crystal lattices. SS-NMR is effective for quantifying mixtures of polymorphs and can be used to study molecular-level dynamics and disorder within the crystal structure researchgate.netsemanticscholar.org. While specific SS-NMR studies dedicated solely to the polymorphism of this compound are not extensively detailed, the methodology is a standard and powerful approach for such investigations in pharmaceutical and materials science nih.govrsc.org.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions within a molecule. For carboxylic acids like this compound, these techniques are particularly sensitive to the effects of hydrogen bonding libretexts.orglibretexts.org.

In the solid state, carboxylic acids typically exist as hydrogen-bonded cyclic dimers libretexts.orglibretexts.orgacs.org. This dimerization has characteristic spectral signatures:

O-H Stretching: The O-H stretching vibration of the carboxylic acid group appears as a very strong and broad absorption in the IR spectrum, typically in the range of 2500 to 3300 cm⁻¹ libretexts.orglibretexts.org. This broadness is a hallmark of strong hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. For aromatic acids existing as dimers, this band is observed in the IR spectrum between 1710 and 1660 cm⁻¹ acs.org. The corresponding monomeric C=O stretch would appear at a higher wavenumber libretexts.orglibretexts.org.

C-O Stretching and O-H Bending: Other vibrations, such as the C-O stretching and O-H in-plane and out-of-plane bending, also provide information about the dimeric structure.

Both IR and Raman spectroscopy are complementary techniques that can be used to identify polymorphs, as different crystal packing arrangements lead to variations in vibrational modes americanpharmaceuticalreview.comnih.gov. The differences can manifest as shifts in band frequencies, changes in relative intensities, and the appearance or disappearance of bands americanpharmaceuticalreview.com.

Table 2: Characteristic Vibrational Frequencies for Dimeric Carboxylic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |

| O-H Stretch | 2500–3300 | Broad and intense, indicating strong intermolecular hydrogen bonding. libretexts.orglibretexts.org |

| C=O Stretch | 1660–1710 (for aromatic dimers) | Indicates the presence of the hydrogen-bonded carbonyl group. acs.org |

| C-O Stretch | 1210–1320 | Associated with the carboxylic acid dimer structure. acs.org |

X-ray Diffraction Studies of Crystal Structures and Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal. Studies on this compound have provided precise information on its crystal structure and intermolecular interactions nih.gov.

The crystal structure of 2-naphthoic acid reveals that the molecules form cyclic dimers centered around inversion points nih.gov. This arrangement is a classic feature of carboxylic acids, driven by strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. The O···O distance in these dimers has been measured to be 2.618 (3) Å nih.gov. A significant finding from these studies is the presence of disorder in the carboxylic acid group, where the acidic proton was found to occupy two sites with equal occupancy nih.gov.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice without forming an ionic bond nih.govchitkara.edu.in. The formation of co-crystals is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking chitkara.edu.in. This compound, with its hydrogen bond donor/acceptor carboxyl group and aromatic naphthalene system, is a suitable candidate for forming co-crystals.

Salt formation, in contrast, involves the transfer of a proton from the acid (this compound) to a basic coformer. The likelihood of salt versus co-crystal formation can often be predicted by the difference in pKa values between the acid and the base nih.gov. Studies on related naphthoic acids have explored their conversion into alkali metal salts, such as sodium or potassium salts, which can alter properties like melting point and reactivity trea.com.

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The primary and strongest interaction is the hydrogen bonding that forms the cyclic dimers nih.gov.

Table 3: Crystallographic Data for this compound Dimer

| Parameter | Value | Reference |

| Interaction Motif | Cyclic Dimer | nih.gov |

| Hydrogen Bond Type | O-H···O | nih.gov |

| O···O Distance | 2.618 (3) Å | nih.gov |

| Proton Position | Disordered over two sites | nih.gov |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination and elemental composition analysis of this compound. The exact mass of the molecular ion allows for the unambiguous confirmation of its chemical formula, C₁₁H₈O₂. Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation reactions that provide valuable structural information.

The initial event in the mass spectrometer is the removal of an electron to form the molecular ion (M•+), which is typically observed as the peak with the highest mass-to-charge ratio (m/z). For this compound, the molecular ion peak is found at an m/z of 172.0470, corresponding to the elemental composition C₁₁H₈O₂.

Following ionization, the molecular ion undergoes fragmentation through several key pathways. A primary fragmentation route for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in the formation of a stable acylium ion. Another significant fragmentation involves the loss of the entire carboxyl group as a neutral radical (•COOH), leading to the formation of the naphthyl cation. Further fragmentation of the naphthalene ring system can also occur, although these are generally less intense peaks.

A plausible fragmentation pathway for this compound is as follows:

Formation of the Molecular Ion: The this compound molecule loses an electron to form the molecular ion [C₁₁H₈O₂]•+ at m/z 172.

Loss of a Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (•OH) to form the 2-naphthoyl cation [C₁₁H₇O]+ at m/z 155. This is often a prominent peak in the spectrum.

Loss of Carbon Monoxide: The 2-naphthoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the naphthyl cation [C₁₀H₇]+ at m/z 127.

Loss of the Carboxyl Group: An alternative initial fragmentation pathway from the molecular ion is the direct loss of the carboxyl radical (•COOH), also resulting in the naphthyl cation [C₁₀H₇]+ at m/z 127.

Further Ring Fragmentation: The naphthyl cation can undergo further fragmentation, such as the loss of acetylene (C₂H₂), leading to smaller fragment ions.

The table below summarizes the key ions observed in the high-resolution mass spectrum of this compound and their proposed elemental compositions.

| m/z (Observed) | Proposed Elemental Composition | Fragment Lost |

| 172.0470 | [C₁₁H₈O₂]•+ | - |

| 155.0491 | [C₁₁H₇O]+ | •OH |

| 127.0542 | [C₁₀H₇]+ | CO from m/z 155 or •COOH from m/z 172 |

| 101.0386 | [C₈H₅]+ | C₂H₂ from m/z 127 |

Chiroptical Spectroscopy (CD, ORD) of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives, particularly those formed by coupling with chiral moieties such as amino acids or chiral alcohols, can be investigated using these techniques to determine their absolute configuration and conformational preferences.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of molar ellipticity ([θ]) against wavelength. The sign and intensity of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) are highly sensitive to the spatial arrangement of atoms in the molecule. For chiral derivatives of this compound, the naphthalene moiety acts as a chromophore. The electronic transitions of the naphthalene ring system, when perturbed by a chiral center elsewhere in the molecule, give rise to distinct CD signals. The exciton chirality method can often be applied when two or more naphthalene chromophores are present, where the sign of the Cotton effect can be directly related to the helical arrangement of the chromophores.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum plots the specific or molar rotation against wavelength. Similar to CD, ORD spectra of chiral this compound derivatives will exhibit Cotton effects in the regions of the naphthalene chromophore's electronic absorptions. A positive Cotton effect is observed when the optical rotation first increases and then decreases as the wavelength decreases through an absorption band, while a negative Cotton effect shows the opposite behavior.

The chiroptical properties of a chiral derivative are dependent on the nature of the chiral auxiliary attached to the naphthalene-2-carbonyl group. For instance, the CD and ORD spectra of N-(naphthalene-2-carbonyl)-L-alanine would be the mirror image of those for N-(naphthalene-2-carbonyl)-D-alanine.

The following table provides hypothetical, yet representative, chiroptical data for a chiral derivative of this compound, illustrating the type of information obtained from these analyses.

| Spectroscopic Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) or Molar Rotation [Φ] (deg·cm²·dmol⁻¹) | Type of Transition/Effect |

| Circular Dichroism (CD) | 280 | +15,000 | Positive Cotton Effect |

| Circular Dichroism (CD) | 250 | -25,000 | Negative Cotton Effect |

| Optical Rotatory Dispersion (ORD) | 300 | +5,000 | Peak of Positive Cotton Effect |

| Optical Rotatory Dispersion (ORD) | 260 | -8,000 | Trough of Negative Cotton Effect |

Theoretical and Computational Chemistry Studies of Naphthalene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of moderately large organic molecules like naphthalene-2-carboxylic acid. elixirpublishers.com DFT calculations can accurately predict molecular geometries and vibrational spectra with reasonable computational resources. elixirpublishers.comresearchgate.net These calculations are founded on the principle that the ground-state energy of a system is a unique functional of the electron density. mdpi.com By analyzing this density and the molecular orbitals derived from it, various indices of reactivity can be determined.

DFT methods, such as the widely used B3LYP functional, allow for the calculation of properties that explain the molecule's stability and reactivity. elixirpublishers.com For instance, the distribution of atomic charges, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the effects of substituents. In a related molecule, 3-hydroxythis compound, the carbon atom attached to the highly electronegative hydroxyl group carries a positive charge, while the carbon attached to the electron-withdrawing carboxyl group has a negative charge due to resonance effects. elixirpublishers.com These charge distributions are crucial for understanding intermolecular interactions and reaction sites.

Frontier Molecular Orbital (FMO) theory is a key component of applying DFT to reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and localization of these orbitals are critical for predicting how a molecule will interact with other species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ucsb.eduacs.org

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com For the parent naphthalene (B1677914) molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The addition of a carboxylic acid group is expected to influence these energy levels. The electron-withdrawing nature of the carboxylic acid group generally stabilizes both the HOMO and LUMO, potentially altering the gap and the regions of highest orbital density. mdpi.com In electrophilic reactions, the attacking species will target areas where the HOMO is localized. For naphthalene, this is at the 1-position (alpha-carbon), which explains the preference for electrophilic substitution at this site. ucsb.edu

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| Benzoic Acid | -7.01 | -1.52 | 5.49 |

| 3-Hydroxythis compound | -5.98 | -1.99 | 3.99 |

Note: Values are illustrative and depend on the specific DFT functional and basis set used. Naphthalene data from DFT/aug-cc-pVQZ calculations samipubco.com; other values are representative for comparison.

DFT and other ab initio methods are invaluable for mapping out the potential energy surfaces of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can elucidate reaction mechanisms and calculate activation energies. researchgate.netrsc.org

For example, studies on related naphthalene dicarboxylic acids have used these methods to understand cyclization and hydrolysis reactions. In the study of naphthalene-1,8-dicarboxylic acid cyclization, ab initio calculations identified a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom toward the carbonyl carbon, leading to dehydration. rsc.org Similarly, computations on the hydrolysis of naphthalene-2,3-dicarboxylic anhydride helped to rationalize the observed pH-rate profile. researchgate.netrsc.org For this compound, such computations could be used to model reactions like esterification, decarboxylation, or electrophilic substitution, providing detailed mechanistic insights that are difficult to obtain experimentally.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are governed by a force field, a set of parameters that describes the potential energy of the system.

MD simulations are particularly useful for studying the influence of a solvent on molecular conformation. researchgate.net The carboxylic acid group of this compound can exist in different conformations due to rotation around the C-C single bond connecting it to the naphthalene ring. The orientation of the hydroxyl proton relative to the carbonyl oxygen leads to syn and anti conformers. nih.gov

While the syn conformation is generally more stable in the gas phase due to an intramolecular hydrogen bond, the presence of a solvent can alter the conformational equilibrium. nih.gov MD simulations in a solvent box (e.g., water) can reveal the stability of these conformers by modeling the explicit interactions between the solute and solvent molecules. Studies on simpler molecules like acetic acid have shown that while the syn form is preferred, the anti state can also be present in solution. nih.gov For this compound, simulations would clarify the preferred dihedral angle between the carboxyl group and the aromatic ring in different solvents, as well as the dynamics of the hydrogen-bonding network with protic solvents.

The self-assembly and interaction of this compound with its environment can be effectively studied using MD simulations and have been observed experimentally. Scanning tunneling microscopy has shown that this compound self-assembles on surfaces, forming cyclically hydrogen-bonded pentamers. researchgate.net This metastable structure can transition into rows of dimers upon gentle heating. researchgate.net Such phenomena are driven by a delicate balance of intermolecular forces, including hydrogen bonding between the carboxylic acid groups and π-π stacking of the naphthalene rings.

Furthermore, the naphthalene moiety can participate in host-guest interactions. Studies on related naphthalene derivatives, such as 8-aniline-1-naphthalene sulfonic acid, have demonstrated binding with macrocyclic hosts. ias.ac.in The interactions are driven by hydrogen bonding and other non-covalent forces. ias.ac.in MD simulations could model the binding process of this compound within the cavity of a host molecule like a cyclodextrin or calixarene, calculating binding free energies and identifying the key intermolecular contacts responsible for complex formation.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, primarily using DFT, are highly effective for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. mdpi.com

Calculations of harmonic vibrational frequencies are routinely used to assign features in infrared (IR) and Raman spectra. elixirpublishers.com By modeling the vibrational modes of the molecule, each peak in an experimental spectrum can be attributed to specific atomic motions, such as C=O stretching, O-H bending, or aromatic ring vibrations. researchgate.net For example, in a study of the similar 1-hydroxythis compound, DFT calculations provided vibrational assignments that were in good agreement with experimental FT-IR and FT-Raman spectra. elixirpublishers.com

Time-dependent DFT (TD-DFT) is an extension of DFT used to study excited electronic states. It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org These calculations can help assign the absorption bands observed experimentally to specific molecular orbital transitions (e.g., π → π* transitions within the naphthalene ring system). rsc.org Such predictions are crucial for understanding the photophysical properties of the molecule.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3591 | 3590 (IR) | Hydroxyl group stretch |

| ν(C=O) | 1682 | 1681 (Raman) | Carbonyl stretch |

| ν(C-C) | 1585 | 1586 (Raman) | Aromatic ring stretch |

| ν(C-COOH) | 1217 | 1216 (Raman) | Carboxyl group C-C stretch |

Note: Data is for the closely related compound 3-hydroxythis compound to illustrate the accuracy of DFT in predicting vibrational spectra. elixirpublishers.com

Applications of Naphthalene 2 Carboxylic Acid in Advanced Materials and Polymer Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Naphthalene-2,6-Dicarboxylic Acid as a Ligand

The NDC ligand is widely used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers due to its rigidity and versatile coordination modes. rsc.org These materials are constructed from metal ions or clusters linked by organic ligands, like NDC, to form porous, crystalline structures with applications in gas storage, separation, and catalysis. researchgate.net

The synthesis of NDC-based MOFs is typically achieved under solvothermal or hydrothermal conditions, where a mixture of a metal salt and NDC is heated in a solvent. researchgate.netnih.gov The choice of metal ion, solvent system, temperature, and the use of competing ligands (modulators) can direct the self-assembly process to yield a wide variety of structures with different topologies and dimensionalities. rsc.orgnih.gov

For instance, reacting NDC with various transition metals like zinc(II), copper(II), cobalt(II), and manganese(II) has produced numerous 2D and 3D coordination polymers. acs.org The structural diversity is further expanded by introducing auxiliary ligands, which can alter the coordination environment of the metal center and the final framework topology. acs.org Lanthanide metals have also been used with NDC to create MOFs with interesting luminescent properties. rsc.org The coordination modulation approach, which involves adding competing monocarboxylic acids to the reaction, has been shown to be a powerful tool for accessing multiple different framework structures from the same Y(III)-NDC combination, each with distinct coordination environments and void spaces. nih.gov

Table 1: Examples of NDC-Based MOFs and Synthesis Conditions

| MOF Designation/Formula | Metal Ion | Synthesis Method | Key Structural Feature |

|---|---|---|---|

| SLUG-51 [Eu2(NDC)3(DMF)2∙DMF] | Europium(III) | Solvothermal | 3D framework with 7-coordinate metal centers. rsc.org |

| Fe-NDC (MIL-142B) | Iron(III) | Solvothermal / Microwave | Rod-shaped nanocrystals. researchgate.net |

| [Co(μ-anda)(μ-bpa)]n·nH2O* | Cobalt(II) | Hydrothermal | 3D coordination polymer. acs.org |

*Note: This MOF uses 4-aminonaphthalene-2,6-dicarboxylic acid, a functionalized derivative of NDC.

The catalytic activity of NDC-based MOFs is another area of intense research. The metal centers can act as Lewis acid sites, while the organic linkers can be functionalized to introduce catalytic groups. An iron-based MOF, Fe-NDC, has demonstrated potential as a catalyst precursor for Fischer-Tropsch synthesis, converting syngas to olefins with high selectivity after controlled thermal treatment. researchgate.net Coordination polymer 7 from the table above, [Co(μ-anda)(μ-bpa)]n·nH2O, has been shown to be a stable and recyclable heterogeneous catalyst for Henry and Knoevenagel condensation reactions. acs.org

Table 2: Gas Adsorption Data for Selected Naphthalene (B1677914) Dicarboxylate-Based MOFs

| MOF | BET Surface Area (m²/g) | Gas | Uptake Capacity | Conditions |

|---|---|---|---|---|

| MOF-205-NH₂* | 4330 | H₂ | Enhanced vs. parent MOF | 77 K, 1 bar nih.gov |

| MOF-205-OBn* | 3470 | CO₂ | Enhanced vs. parent MOF | 298 K, 1 bar nih.gov |

*Note: These MOFs use functionalized isomers of naphthalene dicarboxylate.

Polymer Chemistry: Naphthalene-2,6-Dicarboxylic Acid as a Monomer in Condensation Polymerization

In polymer chemistry, NDC is a valued monomer for creating high-performance polyesters and polyamides through condensation polymerization. This process involves the reaction between two different difunctional monomers, such as a dicarboxylic acid (NDC) and a diol or a diamine, with the elimination of a small molecule like water. The rigid naphthalene unit in the polymer backbone results in materials with superior properties compared to their more common benzene-based counterparts like PET (polyethylene terephthalate).

The synthesis of polyesters from NDC, such as poly(ethylene 2,6-naphthalate) (PEN), is typically carried out via a two-step melt polycondensation process. researchgate.net First, an esterification reaction occurs between NDC (or its dimethyl ester derivative) and a diol (like ethylene (B1197577) glycol). This is followed by a polycondensation step at high temperature and vacuum to increase the molecular weight. researchgate.net

Similarly, aromatic polyamides are synthesized by the polycondensation of NDC with aromatic diamines. researchgate.net The Yamazaki-Higashi phosphorylation method is a common route, using condensing agents like triphenyl phosphite (B83602) in a solvent system to facilitate the reaction. researchgate.net These methods allow for the creation of a wide range of polyamides by varying the structure of the diamine co-monomer. researchgate.net

The incorporation of the rigid naphthalene backbone from NDC imparts significant enhancements to the thermal and optical properties of polymers. Polyesters like PEN exhibit higher glass transition temperatures (Tg), improved thermal stability, and better barrier properties than PET. researchgate.netiastate.edu For example, the Tg of poly(ethylene 2,7-naphthalate) is significantly higher (121.8 °C) than that of PET (around 67.7 °C), and its thermal stability far exceeds that of PET. iastate.edu Copolyesters synthesized from mixtures of terephthalic acid, NDC, and 1,4-cyclohexanedimethanol (B133615) (CHDM) show thermal and optical properties that can be tuned by adjusting the ratio of the diacid monomers. researchgate.net

Polyamides containing the NDC unit also exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The bulky, rigid structure of the naphthalene unit can also lead to amorphous polymers with good solubility in polar aprotic solvents, which is beneficial for processing. researchgate.netresearchgate.net

Table 3: Thermal Properties of NDC-Containing Polymers

| Polymer Type | Specific Polymer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) |

|---|---|---|---|

| Polyester (B1180765) | Poly(ethylene 2,7-naphthalate) | 121.8 °C iastate.edu | >400 °C (general) |

| Poly(ester amide) | p-4j (from 2,7-naphthalene derivative) | ~220-230 °C researchgate.net | >400 °C researchgate.net |

Organic Semiconductors and Optoelectronic Materials

The naphthalene moiety is a well-known electron-donating unit and has been widely used to develop materials for organic electronics. acs.org While NDC itself is a building block, more complex derivatives are often used in final semiconductor applications. For example, naphthalene tetracarboxylic dianhydride (NTCDA) , which can be derived from naphthalene dicarboxylic acids, is used as a molecular semiconductor. acs.org When NTCDA is copolymerized into a poly(ether imide) backbone, it helps to suppress space charge migration and stabilize leakage current, significantly improving the energy storage density and cycling stability of the material for high-temperature applications. acs.org

Furthermore, naphthalene diimides (NDIs), which are synthesized from NDC, are a major class of n-type organic semiconductors. nih.gov These materials are valued for their high thermal stability, strong electron-accepting nature, and tunable electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics. nih.govnih.gov The performance of these materials is highly dependent on the side chains attached to the imide nitrogen atoms and the resulting solid-state packing, which influences charge mobility. nih.gov

Design of Naphthalene-2-Carboxylic Acid Derivatives for Charge Transport

The design of novel organic materials for efficient charge transport is a cornerstone of modern electronics. The naphthalene moiety, being electron-rich and planar, is an excellent candidate for the core of organic semiconductors. Naphthalene diimide (NDI)-based π-conjugated polymers, for instance, are extensively studied for their electron-transporting capabilities. nih.gov These polymers often exhibit high charge carrier mobility, making them suitable for n-type organic field-effect transistors (OFETs). nih.gov

Derivatives of this compound can be strategically designed to enhance charge transport. By introducing various functional groups to the naphthalene core or the carboxylic acid group, it is possible to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For example, the replacement of an alkyl N-substituent with an aryl one in naphthalene bisimides can lower the LUMO level, which is beneficial for electron injection and transport. researchgate.net

The performance of n-channel organic thin-film transistors is closely linked to the molecular alignment of the active material. researchgate.net The synthesis of naphthalene derivatives through a "building-blocks approach" allows for the creation of materials with tailored properties for single-component and two-component heterojunction-based ambipolar field-effect transistors. rsc.org The morphology and crystallinity of the thin films of these derivatives are critical for their charge transfer performance. rsc.org

Research into naphthalene diimide derivatives has shown that the nature of the N-substituents (aliphatic vs. aromatic) can influence their ionization potential and electron affinity. nih.gov These tailored electronic properties make them promising candidates for electron transporting layers in organic photovoltaic cells and light-emitting diodes. nih.gov

Photophysical Properties and Device Applications (e.g., OLEDs, OFETs)

Naphthalene derivatives are recognized for their unique photophysical and chemical properties, stemming from their rigid planar structure and large π-electron conjugation. nih.gov These characteristics often lead to high quantum yields and excellent photostability, making them ideal for use in organic electronic devices. nih.gov

In the realm of Organic Light-Emitting Diodes (OLEDs), naphthalene derivatives have been investigated as emitters. The introduction of a naphthalene moiety into a conjugated probe system can enhance photostability. nih.gov The photophysical properties, including absorption and emission spectra, can be fine-tuned through chemical modification. nih.gov For instance, the synthesis of a series of blue-green to red light-emitting phosphorescent platinum(II) complexes incorporating phenylisoquinoline and other ligands demonstrates how modifying the molecular structure can alter the emission color and efficiency in OLEDs. rsc.org

Naphthalene and perylene (B46583) bisimides are another class of materials that have been synthesized and studied for their application in n-channel OFETs. researchgate.net These materials can be solution-processed, which is a significant advantage for large-area and low-cost fabrication of electronic devices. researchgate.net The performance of these OFETs is influenced by the molecular structure of the naphthalene derivative, which in turn affects the material's ability to self-assemble into well-ordered structures conducive to charge transport.

The table below summarizes the performance of some OFETs based on naphthalene derivatives.

| Naphthalene Derivative | Device Configuration | Mobility (cm²/V·s) | Reference |

| NDI-s-Bu | Electron-only device | 4.3 x 10⁻⁴ | nih.gov |

| NDI-4-n-OHePh | Electron-only device | 4.6 x 10⁻⁶ | nih.gov |

| NI-12 | Solution-processable liquid-crystalline | 1.99 (hole mobility) | acs.org |

| PI-12 | Solution-processable liquid-crystalline | 0.63 (hole mobility) | acs.org |

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are a powerful tool for tailoring the surface properties of materials. This compound and its derivatives are well-suited for the formation of SAMs due to the carboxylic acid group, which can act as an anchor to various surfaces, and the naphthalene core, which allows for tuning of the SAM's properties.

A key application of SAMs is in the surface modification of transparent conductive oxides like indium-doped tin oxide (ITO). acs.org In perovskite solar cells, for example, the interface between the ITO and the perovskite layer is critical for device performance and stability. acs.org SAMs derived from naphthalene-imide derivatives with a carboxylic acid anchoring group have been shown to improve the performance and thermal stability of these solar cells. acs.orgmonash.edu These SAMs can modify the work function of the ITO, reduce surface defects, and improve the wettability of the substrate, all of which contribute to better device performance. acs.org

The structure of the SAM molecule, consisting of a head group (anchor), a linkage tail, and a functional group, determines its properties. mdpi.com The carboxylic acid group of this compound derivatives can serve as an effective head group for binding to metal oxide surfaces. mdpi.com The functional diversity of naphthalene imides, combined with the ease of SAM deposition, offers a pathway for developing stable and high-performing perovskite solar cells based on electron-selective monolayers. acs.orgmonash.eduresearchgate.net

Research has demonstrated that naphthalene-imide SAMs can enhance the thermal stability of perovskite solar cells, with devices retaining a significant portion of their initial efficiency after hundreds of hours at elevated temperatures. acs.orgmonash.edu For instance, a pyridine-functionalized naphthalene diimide carboxylic acid-based SAM enabled a device to have a T80 lifetime exceeding 800 hours at 85 °C in air. acs.orgmonash.edu

Liquid Crystalline Materials Derived from this compound

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rigid, rod-like structure of the naphthalene ring makes this compound a suitable core for designing liquid crystalline materials.

New series of bent-core liquid crystals have been synthesized based on 7-hydroxythis compound. researchgate.net These compounds have been shown to exhibit various columnar and smectic phases. researchgate.net The mesomorphic properties of these materials are influenced by factors such as the length of terminal alkyl chains and the presence of lateral substituents on the naphthalene core. researchgate.net For example, increasing the length of the terminal alkyl chain can increase the stability of the smectic A phase. researchgate.net

The design of liquid-crystalline naphthalene bisimide derivatives with a donor-π–acceptor–π–donor (D2–π2–A) architecture has also been explored. acs.org These compounds, which are made solution-processable by the addition of flexible peripheral chains, can stabilize different columnar phases and have been used in the fabrication of high-mobility organic field-effect transistors. acs.org

The table below provides examples of liquid crystalline phases observed in materials derived from this compound derivatives.

| Derivative | Observed Phases | Reference |

| 7-hydroxythis compound derivatives | Columnar phases, Smectic A | researchgate.net |

| Naphthalene bisimide derivatives (NI-12, PI-12) | Columnar phases | acs.org |

Role of Naphthalene 2 Carboxylic Acid in Catalysis and Ligand Design

Naphthalene-2-Carboxylic Acid as a Component of Chiral Ligands for Asymmetric Catalysis

The inherent chirality that can be introduced into the naphthalene (B1677914) framework, often as axial chirality in binaphthyl systems, makes this compound a privileged structure for designing chiral ligands. These ligands are instrumental in asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. Chiral carboxylic acids (CCAs) themselves can act as effective ligands in transition-metal-catalyzed reactions. mdpi.comresearchgate.net

The design of chiral ligands based on the this compound scaffold often focuses on establishing a well-defined, sterically hindered chiral environment around a metal center. This is crucial for achieving high levels of enantioselectivity.

Phosphine (B1218219) Ligands: The synthesis of chiral phosphine ligands can be achieved through multi-step sequences starting from naphthalene derivatives. For instance, axially chiral styrenes, which can be prepared with high stereoselectivity, are valuable intermediates that can be transformed into novel styrene-type phosphine ligands. researchgate.net While direct synthesis from this compound is not always the primary route, the carboxylic acid functionality can be a key anchor point for synthetic modifications or for introducing phosphine groups via standard organic transformations.

N-Heterocyclic Carbene (NHC) Ligands: N-heterocyclic carbenes are potent ligands in catalysis, and their properties can be tuned by the substituents on the heterocyclic ring. researchgate.net Naphthalene-based moieties can be incorporated to introduce steric bulk and specific electronic properties. For example, sterically demanding NHC ligands with restricted flexibility have been designed for various catalytic applications. frontierspecialtychemicals.com The synthesis often involves the preparation of a substituted aniline (B41778) precursor, which could potentially be derived from a naphthalene carboxylic acid via reactions like the Curtius or Hofmann rearrangement, followed by condensation with a glyoxal (B1671930) derivative and cyclization to form the imidazolium (B1220033) salt precursor to the NHC. researchgate.net

A significant application is the use of C-N axially chiral carboxylic acids, derived from naphthalene structures, as ligands for enantioselective C-H activation, demonstrating the utility of these scaffolds in advanced ligand design. nih.gov

Catalysts incorporating the this compound motif have been successfully employed in a variety of enantioselective transformations. The defined chiral pocket created by the naphthalene backbone is key to inducing stereoselectivity.